molecular formula C21H20N2O5 B15325557 2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}aceticacid

2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}aceticacid

Cat. No.: B15325557
M. Wt: 380.4 g/mol
InChI Key: NUIYZPLLJCBJOU-UHFFFAOYSA-N
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Description

This compound is an Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acid derivative featuring a cyclopropane ring. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its stability under basic conditions and ease of removal with piperidine . The cyclopropane moiety introduces steric strain and rigidity, which can influence peptide conformation and stability.

Properties

Molecular Formula

C21H20N2O5

Molecular Weight

380.4 g/mol

IUPAC Name

2-[[1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopropanecarbonyl]amino]acetic acid

InChI

InChI=1S/C21H20N2O5/c24-18(25)11-22-19(26)21(9-10-21)23-20(27)28-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,22,26)(H,23,27)(H,24,25)

InChI Key

NUIYZPLLJCBJOU-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C(=O)NCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}acetic acid typically involves multiple steps. One common method starts with the preparation of the Fmoc-protected amino acid. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium hydroxide (NaOH) or triethylamine (TEA). The resulting Fmoc-protected amino acid is then coupled with a cyclopropylamine derivative under appropriate conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}acetic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process, preventing unwanted side reactions. The compound can be selectively deprotected under mild basic conditions, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their distinguishing features:

Compound Name Key Substituent Molecular Formula Molar Mass (g/mol) CAS Number Key Properties/Applications
2-{[1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}acetic acid Cyclopropane ring ~C₂₀H₂₀N₂O₅ ~375–390 Not specified Rigid structure for peptide backbone stabilization; SPPS compatibility .
2-{1-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}acetic acid Cyclohexane ring C₂₄H₂₇NO₄ 393.48 882847-19-0 Enhanced hydrophobicity; potential for lipidated peptide synthesis .
2-({1-[(9H-Fluoren-9-ylmethoxy)carbonyl]pyrrolidin-2-yl}formamido)acetic acid Pyrrolidine ring C₂₃H₂₄N₂O₅ 394.43 EN300-81265 Secondary amine for alternative protection strategies; chiral center for stereoselectivity .
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(pentyl)amino)acetic acid Pentyl chain C₂₂H₂₅NO₄ 375.44 2044871-59-0 Increased lipophilicity for membrane-permeable prodrugs .
2-[(cyanomethyl)({[(9H-Fluoren-9-yl)methoxy]carbonyl})amino]acetic acid Cyano-methyl group C₁₉H₁₆N₂O₄ 336.34 2172570-83-9 Polar functional group for enhanced solubility or hydrogen bonding in coupling reactions .

Stability and Handling

  • Cyclopropane-containing compounds are prone to ring-opening under acidic or oxidative conditions due to strain, necessitating careful handling .
  • Cyclohexane derivatives () are more stable but require room-temperature storage to prevent crystallization .
  • The cyano-methyl analog () may exhibit hydrolytic instability in basic conditions, limiting its use in long-term applications.

Biological Activity

The compound 2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}acetic acid , often referred to by its IUPAC name, is a derivative of amino acids modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group. This modification enhances its stability and solubility, making it a subject of interest in biochemical research. The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors.

Chemical Structure

The chemical structure of the compound is characterized by the presence of:

  • A fluorenylmethoxycarbonyl group, which serves as a protective moiety.
  • A cyclopropyl ring that may influence its binding properties.
  • An acetic acid moiety that contributes to its amphiphilic nature.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. For instance, studies have indicated that it can inhibit proteases, which play crucial roles in various physiological processes.
  • Receptor Binding : Preliminary research suggests that the compound may interact with certain receptors, potentially modulating their activity. This could have implications for drug development targeting specific diseases.
  • Cellular Assays : The compound has been utilized in cellular assays to evaluate its cytotoxic effects and overall biological impact on different cell lines.

The mechanism of action for 2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}acetic acid involves:

  • Binding Interactions : The fluorenyl group may facilitate hydrophobic interactions with target proteins, while the cyclopropyl moiety could enhance binding affinity through steric effects.
  • Modulation of Protein Activity : By binding to active sites or allosteric sites on enzymes or receptors, the compound can alter their functional states, leading to changes in biological outcomes.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits specific proteases involved in metabolism
Receptor InteractionModulates receptor activity in cellular models
CytotoxicityExhibits cytotoxic effects on cancer cell lines

Case Study 1: Enzyme Inhibition

In a study investigating the enzyme inhibition properties of this compound, it was found that at concentrations above 10 µM, significant inhibition was observed against serine proteases. The study employed kinetic assays to determine the IC50 values, highlighting the compound's potential as a therapeutic agent in diseases where protease activity is dysregulated.

Case Study 2: Receptor Binding

Another research effort focused on the interaction of this compound with G-protein coupled receptors (GPCRs). Using radiolabeled ligand binding assays, researchers demonstrated that the compound binds with moderate affinity to specific GPCR subtypes, suggesting possible applications in modulating signaling pathways relevant to neurodegenerative diseases.

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